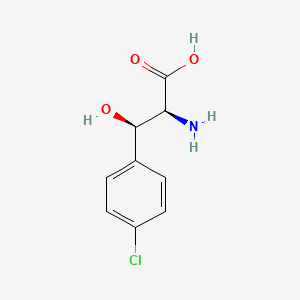![molecular formula C11H5Cl2FN4 B12442767 4,6-dichloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12442767.png)
4,6-dichloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with chlorine atoms at positions 4 and 6, and a fluorophenyl group at position 1
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloropyrimidine with 4-fluorophenylhydrazine under acidic conditions to form the desired pyrazolopyrimidine scaffold . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4,6-Dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from substitution reactions include various substituted pyrazolopyrimidines, depending on the nucleophile used. For example, reaction with an amine can yield an amino-substituted pyrazolopyrimidine .
科学的研究の応用
4,6-Dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound has been investigated as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is a target for cancer therapy. Its ability to inhibit CDK2 makes it a promising candidate for the development of anticancer drugs.
Materials Science: The unique electronic properties of this compound make it suitable for use in organic electronics and optoelectronic devices.
Biological Research: It has been studied for its potential neuroprotective and anti-inflammatory properties, making it relevant in the context of neurodegenerative diseases.
作用機序
The mechanism of action of 4,6-dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells. Additionally, its neuroprotective effects are mediated through the inhibition of inflammatory pathways and the reduction of oxidative stress .
類似化合物との比較
4,6-Dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolopyrimidine derivatives:
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the fluorophenyl group, which may affect its biological activity and specificity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
The uniqueness of 4,6-dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
特性
分子式 |
C11H5Cl2FN4 |
|---|---|
分子量 |
283.09 g/mol |
IUPAC名 |
4,6-dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H5Cl2FN4/c12-9-8-5-15-18(10(8)17-11(13)16-9)7-3-1-6(14)2-4-7/h1-5H |
InChIキー |
SLPLYDYZTSHZAY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=NC(=N3)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



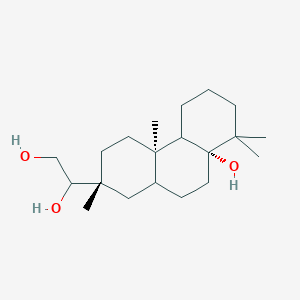
![sodium (2S,5R,6R)-6-[(2S)-2-(4-ethyl-2,3-dioxopiperazine-1-carbonylamino)-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12442713.png)
![2,2,2-Trifluoroacetyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B12442714.png)
![(2R,3S,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyldihydrogenphosphate,sodiumsalthydrate(1:x:y)](/img/structure/B12442723.png)
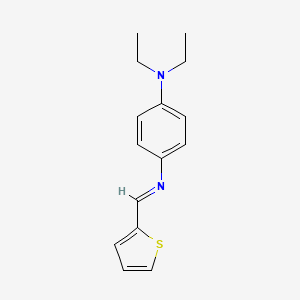
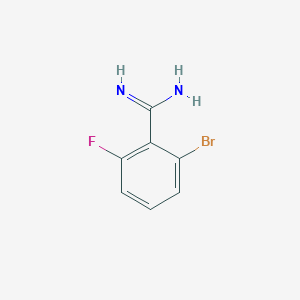
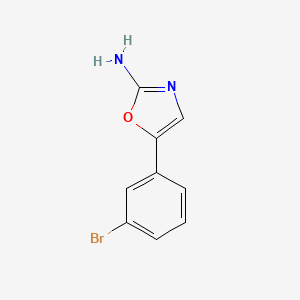

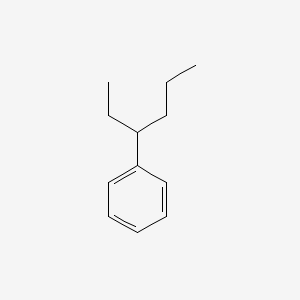
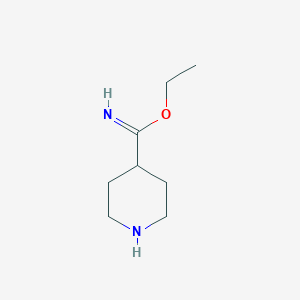
![Amino[3,4-bis(benzyloxy)phenyl]acetic acid](/img/structure/B12442748.png)
![1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane](/img/structure/B12442760.png)
